![molecular formula C9H15N3O B2919880 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine CAS No. 1501749-85-4](/img/structure/B2919880.png)
1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is an organooxygen compound containing at least one carbon-oxygen bond . Its chemical structure consists of a pyrazole ring with a methyl group at position 1, an oxane (tetrahydrofuran) ring at position 5, and an amino group at position 3. The compound’s systematic name reflects its substituents and ring structure.
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Researchers have developed methodologies for synthesizing pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. For example, Titi et al. (2020) synthesized and characterized several pyrazole derivatives, finding that their biological activity against breast cancer and microbes was confirmed through crystallographic analysis and theoretical physical and chemical properties calculations (Titi et al., 2020).
Anticancer and Antibacterial Potential
The exploration of pyrazole derivatives for their anticancer and antibacterial potential has yielded promising results. For instance, research on thioxothiazolidin-4-one derivatives containing pyrazole moieties demonstrated significant anticancer activities, including the inhibition of tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010). Another study highlighted the synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antimicrobial potential, showcasing their effectiveness against certain microbes and insects (Deohate & Palaspagar, 2020).
Chemical Properties and Reactivity
Investigations into the chemical properties and reactivity of pyrazole derivatives have facilitated the development of new compounds with diverse applications. For example, the study of the reactivity of pyrazole blue in addition and cycloaddition reactions contributed to the understanding of its potential in synthesizing novel compounds (Aly et al., 1997).
Dyeing Properties and Applications
Pyrazole derivatives have also been investigated for their dyeing properties. Bagdatli and Ocal (2012) synthesized new azo and bisazo dyes derived from 5-pyrazolones, exploring their UV–vis measurements, dyeing performance, and fastness tests to assess their potential in industrial applications (Bagdatli & Ocal, 2012).
properties
IUPAC Name |
1-methyl-5-(oxan-4-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMYGDSJFUBVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine | |
CAS RN |
1501749-85-4 |
Source
|
Record name | 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.